5-Amino-2-(hydroxymethyl)benzimidazole
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Overview
Description
5-Amino-2-(hydroxymethyl)benzimidazole: is an organic compound with the molecular formula C8H9N3O. It is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole typically involves the condensation of o-phenylenediamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and facilitate product isolation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-(hydroxymethyl)benzimidazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The amino and hydroxymethyl groups on the benzimidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
Chemistry: 5-Amino-2-(hydroxymethyl)benzimidazole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its structural similarity to nucleotides allows it to interact with DNA and RNA, making it a candidate for studying nucleic acid interactions .
Medicine: Its ability to inhibit specific enzymes and interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps prevent corrosion in harsh environments .
Mechanism of Action
The mechanism of action of 5-Amino-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Benzimidazole: The parent compound, which lacks the amino and hydroxymethyl groups.
2-Aminobenzimidazole: Similar structure but lacks the hydroxymethyl group.
5-Nitro-2-(hydroxymethyl)benzimidazole: Similar structure but with a nitro group instead of an amino group .
Uniqueness: 5-Amino-2-(hydroxymethyl)benzimidazole is unique due to the presence of both amino and hydroxymethyl groups on the benzimidazole ring. These functional groups enhance its reactivity and allow for a broader range of chemical transformations compared to its analogs. Additionally, the compound’s ability to interact with biological targets and inhibit specific enzymes sets it apart from other benzimidazole derivatives .
Properties
IUPAC Name |
(6-amino-1H-benzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZEQGMZMYWRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951978 |
Source
|
Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294656-36-3 |
Source
|
Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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